molecular formula C9H8F3NOS B13595487 4-Methoxy-2-(trifluoromethyl)benzene-1-carbothioamide

4-Methoxy-2-(trifluoromethyl)benzene-1-carbothioamide

Cat. No.: B13595487
M. Wt: 235.23 g/mol
InChI Key: VJCMIMOMNJIIFW-UHFFFAOYSA-N
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Description

4-Methoxy-2-(trifluoromethyl)benzene-1-carbothioamide is an organic compound with the molecular formula C9H8F3NOS It is characterized by the presence of a methoxy group, a trifluoromethyl group, and a carbothioamide group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methoxy-2-(trifluoromethyl)benzene-1-carbothioamide typically involves the introduction of the trifluoromethyl group and the carbothioamide group onto a methoxy-substituted benzene ring. One common method involves the reaction of 4-methoxybenzene with trifluoromethylthiolating agents under controlled conditions to introduce the trifluoromethyl group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. The choice of solvents, catalysts, and reaction temperatures are critical factors in scaling up the synthesis.

Chemical Reactions Analysis

Types of Reactions

4-Methoxy-2-(trifluoromethyl)benzene-1-carbothioamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbothioamide group to an amine group.

    Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst can facilitate substitution reactions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Halogenated derivatives of the original compound.

Scientific Research Applications

4-Methoxy-2-(trifluoromethyl)benzene-1-carbothioamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique chemical structure.

    Industry: Utilized in the development of new materials and agrochemicals.

Mechanism of Action

The mechanism of action of 4-Methoxy-2-(trifluoromethyl)benzene-1-carbothioamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The carbothioamide group can interact with nucleophilic sites in biological molecules, potentially inhibiting enzyme activity or disrupting cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Methoxy-2-(trifluoromethyl)benzene-1-carbothioamide is unique due to the presence of both the trifluoromethyl and carbothioamide groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups is not commonly found in other similar compounds, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C9H8F3NOS

Molecular Weight

235.23 g/mol

IUPAC Name

4-methoxy-2-(trifluoromethyl)benzenecarbothioamide

InChI

InChI=1S/C9H8F3NOS/c1-14-5-2-3-6(8(13)15)7(4-5)9(10,11)12/h2-4H,1H3,(H2,13,15)

InChI Key

VJCMIMOMNJIIFW-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)C(=S)N)C(F)(F)F

Origin of Product

United States

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